Nicotinonitrile, 1-butyl-1,4-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

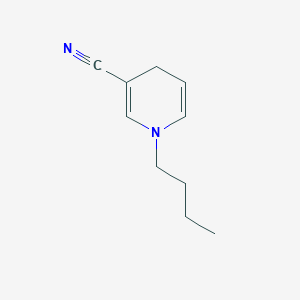

Nicotinonitrile, 1-butyl-1,4-dihydro- (systematic name: 1-butyl-1,4-dihydro-3-pyridinecarbonitrile) is a partially hydrogenated pyridine derivative featuring a butyl substituent at the 1-position and a cyano group at the 3-position. The 1,4-dihydro configuration indicates reduction of the pyridine ring at the 1 and 4 positions, resulting in a non-aromatic structure with two additional hydrogen atoms compared to nicotinonitrile (3-cyanopyridine).

Applications De Recherche Scientifique

Medicinal Applications

Nicotinonitrile derivatives exhibit a wide array of biological activities that make them valuable in pharmaceutical development. Key applications include:

- Anticancer Properties : Certain nicotinonitrile derivatives have shown promise as anticancer agents. For instance, compounds like Neratinib and Bosutinib are examples of marketed drugs that incorporate the nicotinonitrile moiety and are used in the treatment of various cancers .

- Cardiotonic Effects : Milrinone and Olprinone are cardiotonic agents derived from nicotinonitriles, utilized in managing heart failure and improving cardiac output .

- Antimicrobial Activity : Research indicates that nicotinonitriles possess antimicrobial properties effective against several bacterial strains, enhancing their potential as therapeutic agents .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Agrochemical Applications

Nicotinonitriles also find utility in agrochemicals due to their insecticidal properties. They have been evaluated for effectiveness against various pests, offering an alternative to conventional pesticides. The structure-activity relationship (SAR) studies indicate that modifications in the nicotinonitrile structure can enhance insecticidal activity .

Synthetic Methodologies

The synthesis of nicotinonitriles has evolved significantly, with various methods being employed to produce these compounds efficiently:

- Multicomponent Reactions (MCR) : Recent advancements have highlighted the use of MCRs for synthesizing diverse nicotinonitrile derivatives. These methods allow for high yields and purity while minimizing environmental impact .

- Green Chemistry Approaches : The development of green synthetic methodologies using sustainable practices has become increasingly important. Techniques such as solvent-free reactions or using environmentally benign catalysts are being explored to synthesize nicotinonitriles .

Case Studies

Several case studies illustrate the applications and effectiveness of nicotinonitriles:

Q & A

Q. What are the common synthetic routes for Nicotinonitrile, 1-butyl-1,4-dihydro-, and how can their efficiency be evaluated?

Basic

The synthesis of nicotinonitrile derivatives typically involves condensation reactions or cyclization strategies . For example, describes a procedure using bromobenzofuran intermediates and thiourea derivatives to synthesize nicotinonitrile analogs via nucleophilic substitution . Efficiency is evaluated through:

- Reaction yield (quantified via HPLC or gravimetric analysis).

- Purity (assessed by melting point determination, NMR, or LC-MS).

- Reaction time (optimized via temperature or catalyst screening).

Key parameters for optimization :

| Parameter | Example Conditions | Purpose |

|---|---|---|

| Catalyst | K₂CO₃, Pd/C | Enhance regioselectivity/yield |

| Solvent | DMF, THF, ethanol | Influence reaction kinetics |

| Temperature | 80–120°C (reflux conditions) | Accelerate cyclization |

Q. What spectroscopic techniques are essential for characterizing Nicotinonitrile derivatives, and how are they applied?

Basic

Structural elucidation requires:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing dihydro-pyridine rings vs. nitrile groups) .

- FTIR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and secondary amine (N-H bend ~1600 cm⁻¹) functional groups.

- HRMS : Validates molecular formula (e.g., C₈H₈N₂O for 1-acetyl derivatives ).

- 2D NMR (HSQC, HMBC) : Resolves complex spin systems and long-range couplings in dihydro-pyridine scaffolds .

Advanced tip : For ambiguous signals, isotopic labeling (e.g., ¹⁵N) or variable-temperature NMR can resolve dynamic effects .

Q. How can researchers resolve contradictions in pharmacological activity data among studies on Nicotinonitrile derivatives?

Advanced

Contradictions often arise from variability in assay conditions or structural modifications . Methodological steps include:

Standardized bioassays : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols).

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., butyl vs. acetyl groups ).

Statistical validation : Use ANOVA (as in ) to assess significance across replicates or studies .

Meta-analysis : Aggregate data from multiple sources (e.g., CAS SciFindern keyword filters ).

Q. What strategies optimize the regioselectivity in Nicotinonitrile derivative synthesis?

Advanced

Regioselectivity challenges in dihydro-pyridine systems are addressed via:

- Catalyst design : Transition metals (e.g., Pd) direct cross-coupling reactions to specific positions .

- Protecting groups : Acetyl or butyl groups ( ) block reactive sites during functionalization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

Example optimization workflow :

Screen catalysts (e.g., Pd vs. Cu).

Vary solvent polarity (hexane → DMSO).

Monitor regioselectivity via LC-MS or ¹H NMR.

Q. What safety protocols are critical when handling Nicotinonitrile derivatives in the lab?

Basic

- Ventilation : Use fume hoods to prevent inhalation (refer to ’s first-aid measures for exposure ).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency protocols :

- Inhalation : Immediate removal to fresh air; seek medical attention if symptoms persist .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite).

Q. How should researchers statistically validate the biological activity of Nicotinonitrile derivatives?

Advanced

- Experimental design : Use ≥3 replicates per concentration to calculate mean ± SEM (standard error of mean) .

- Statistical tests :

- One-way ANOVA : Compare group means (e.g., IC₅₀ values across derivatives) at p < 0.05 .

- Post-hoc tests (Tukey, Bonferroni): Identify significant differences between specific compounds.

- Dose-response curves : Fit data to logistic models (e.g., Hill equation) for EC₅₀/IC₅₀ determination.

Q. How do electronic effects of substituents influence the reactivity of Nicotinonitrile derivatives?

Advanced

Electron-withdrawing groups (e.g., -CN) increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution. highlights nitrile and acetyl groups as key modifiers of electronic density . Computational methods (DFT calculations) can predict reactive sites:

- HOMO-LUMO gaps : Lower gaps correlate with higher reactivity.

- Mulliken charges : Identify electron-deficient carbons for targeted functionalization.

Q. What databases and search strategies are recommended for literature review on Nicotinonitrile derivatives?

Basic

- CAS SciFindern : Use keywords like “1,4-dihydro-nicotinonitrile” and filter by “Substance Role” (e.g., nitrile, cyano) .

- NIST Chemistry WebBook : Access spectral data for benchmarking (subscription may be required ).

- PubMed/Scopus : Combine terms like “antimicrobial” + “nicotinonitrile derivatives” .

Comparaison Avec Des Composés Similaires

The following table and analysis compare 1-butyl-1,4-dihydro-nicotinonitrile with structurally related derivatives, emphasizing substituents, molecular properties, and functional differences.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Effects

- Alkyl vs.

- Oxygen-Containing Groups: The hydroxyl and ketone groups in 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile increase polarity and hydrogen-bonding capacity, contrasting with the non-oxygenated target compound .

Dihydrogenation Position

- 1,4-Dihydro vs. 1,2-Dihydro : The 1,4-dihydro configuration preserves partial aromaticity in the pyridine ring, likely enhancing stability compared to the 1,2-dihydro analog, which may exhibit higher reactivity due to localized electron density shifts .

Notes on Limitations and Further Research

Data Gaps: Direct experimental data (e.g., NMR, XRD) for 1-butyl-1,4-dihydro-nicotinonitrile are absent in the provided evidence; properties are inferred from structural analogs.

Safety and Handling : While 1-butyl-1,2-dihydro analogs require precautions (e.g., consultation with physicians per SDS ), similar protocols should be assumed for the target compound pending toxicity studies.

Propriétés

Numéro CAS |

19424-18-1 |

|---|---|

Formule moléculaire |

C10H14N2 |

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

1-butyl-4H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3 |

Clé InChI |

STKSSCUGZIFETB-UHFFFAOYSA-N |

SMILES |

CCCCN1C=CCC(=C1)C#N |

SMILES canonique |

CCCCN1C=CCC(=C1)C#N |

Synonymes |

1-Butyl-1,4-dihydronicotinonitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.